![molecular formula C24H23NO5 B2515851 4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 647036-24-6](/img/structure/B2515851.png)
4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
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Overview
Description
4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, also known as TMC-1A, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of acridine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Scientific Research Applications
Antibacterial Studies
This compound has been used in antibacterial studies . The chemistry of macromolecules like Schiff bases has been receiving good attention in various industry areas because they are one of the apt immobilization alternatives for biopolymer biosensors .
Sensor Development
The compound can coordinate with metal and the resulting material can act as sensors . The coordinating ability of the polymer-based macromolecules like Schiff bases with metal permits these materials to act as sensors .
Drug Development
There is considerable interest in the preparation and structural studies of these compounds due to their medical application . These ligands and complexes that have sulfur and nitrogen have wide applications for the preparation of drugs .
Antifungal Studies
Research studies show that Schiff bases and their metal complexes have been widely studied due to their important fungicidal properties .
Anticancer Studies
Schiff bases are also known for their anticancer properties . They have been widely studied due to their potential in this field .
Antiparasitic Studies
Another important application of Schiff bases is their antiparasitic properties . They have been widely studied due to their potential in this field .
Green Solvent
Operationally simple condensation of dl -alanine amino acid with substituted aromatic aldehydes/heterocyclic aldehyde occurs to afford Schiff bases in quantitative yield under organic solvent-free conditions efficiently in the presence of water as a green solvent .
Antibacterial and Antifungal Activities
Most of the Schiff bases have shown potent antibacterial and antifungal activity . They are active against a wide range of organisms .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antioxidant, antimicrobial, and antiparasitic properties . These compounds may interact with various proteins and enzymes involved in these biological processes.
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Given its potential antioxidant, antimicrobial, and antiparasitic properties, it may be involved in pathways related to oxidative stress, microbial growth, and parasite development .
Pharmacokinetics
In silico studies of similar compounds suggest that they have good oral availability and could be potential drug candidates .
Result of Action
Based on its potential antioxidant, antimicrobial, and antiparasitic properties, it may help to neutralize harmful free radicals, inhibit the growth of microbes, and disrupt the life cycle of parasites .
properties
IUPAC Name |
(4E)-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-19-12-14(13-20(29-2)23(19)30-3)11-15-7-6-9-17-21(24(26)27)16-8-4-5-10-18(16)25-22(15)17/h4-5,8,10-13H,6-7,9H2,1-3H3,(H,26,27)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQUVYMWQPHRO-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,5-Trimethoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid |
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